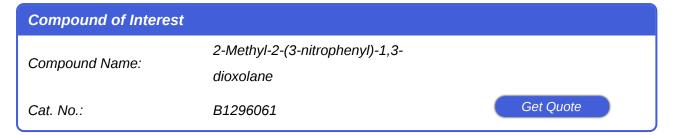


Application Notes and Protocols: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** as a versatile synthetic intermediate. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the presence of a reactive nitro group and a protective dioxolane moiety. The following sections detail its synthesis, key reactions, and potential applications, supported by experimental protocols and data.

Chemical Properties and Data

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is a stable organic compound under standard conditions. The dioxolane ring acts as a protecting group for the ketone functionality of 3'-nitroacetophenone, allowing for selective reactions on the nitro group.

| Property | Value | |
|-------------------|------------------------------------|--|
| CAS Number | 51226-13-2 | |
| Molecular Formula | C10H11NO4 | |
| Molecular Weight | 209.20 g/mol | |
| Appearance | Expected to be a solid or oil | |
| Solubility | Soluble in common organic solvents | |



Synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

The synthesis of **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** is achieved through the ketalization of 3'-nitroacetophenone with ethylene glycol. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

A protocol for a similar compound, 2-(3-nitrophenyl)-1,3-dioxolane, involves the reaction of 3-nitrobenzaldehyde with ethylene glycol.[1] This can be adapted for 3'-nitroacetophenone.

Materials:

- 3'-Nitroacetophenone
- · Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Anhydrous sodium sulfate
- Neutral alumina

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-nitroacetophenone (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (approx. 0.02 equivalents), and toluene.
- Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
- Filter the solution through a pad of neutral alumina to remove the catalyst.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel if necessary.

Expected Yield: High (based on similar reactions).

Application as a Synthetic Intermediate: Reduction of the Nitro Group

A primary application of **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** is the reduction of its nitro group to an amine. This transformation yields 2-(3-aminophenyl)-2-methyl-1,3-dioxolane, a key intermediate for the synthesis of various biologically active molecules. The dioxolane group is stable under many reduction conditions, allowing for selective transformation of the nitro group.

Experimental Protocol: Synthesis of 2-(3-aminophenyl)-2-methyl-1,3-dioxolane

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a common and efficient method.

Materials:

- 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
- Palladium on carbon (10% Pd/C) or Raney Nickel
- Methanol or Ethanol (solvent)
- Hydrogen gas (H₂)



Procedure:

- Dissolve 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane in methanol or ethanol in a hydrogenation vessel.
- Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with the solvent used in the reaction.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(3-aminophenyl)-2-methyl-1,3-dioxolane.
- The product can be purified by crystallization or column chromatography if necessary.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield |
|-----------------|--|--|---|---------------|
| Ketalization | 3'- Nitroacetopheno ne | 2-Methyl-2-(3- nitrophenyl)-1,3- dioxolane | Ethylene glycol, p-TsOH, Toluene, reflux | >90% |
| Nitro Reduction | 2-Methyl-2-(3- nitrophenyl)-1,3- dioxolane | 2-(3- aminophenyl)-2- methyl-1,3- dioxolane | H ₂ , Pd/C, Methanol, RT, 1- 4 atm | >95% |



Applications in Drug Discovery and Medicinal Chemistry

The resulting 2-(3-aminophenyl)-2-methyl-1,3-dioxolane is a versatile intermediate. The amino group can be further functionalized to introduce a wide range of substituents, leading to the synthesis of libraries of compounds for drug discovery screening. The dioxolane moiety is found in many biologically active compounds and can influence their pharmacological properties.

Dioxolane-containing compounds have shown a broad spectrum of biological activities, including:

- Antibacterial and Antifungal activity[2][3]
- Antiviral properties[4]
- VLA-4 antagonism: A novel set of compounds with a 1,3-dioxolane ring have been designed as VLA-4 receptor antagonists.[5]

The hydrogen bonding capacity of the oxygen atoms in the dioxolane ring may contribute to enhanced ligand-target interactions and improved bioactivity.[6][7]

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-(3-aminophenyl)-2-methyl-1,3-dioxolane from 3'-nitroacetophenone.



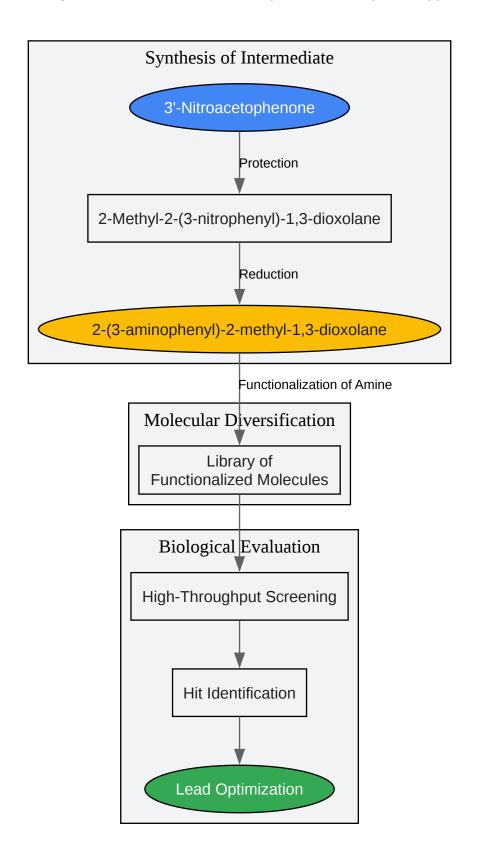
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Caption: Synthetic pathway from 3'-nitroacetophenone to the target amine.

Logical Relationship in Drug Discovery



The intermediate **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** is a key component in a logical workflow for generating novel chemical entities with potential therapeutic applications.





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Caption: Drug discovery workflow utilizing the synthetic intermediate.

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